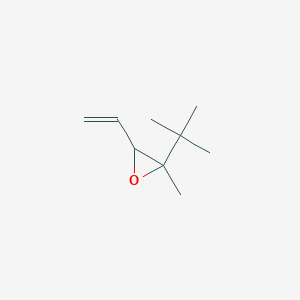![molecular formula C21H16N2O2 B13823293 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- CAS No. 39774-73-7](/img/structure/B13823293.png)
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- is a synthetic organic compound with the molecular formula C22H18N2O2. It is known for its vibrant blue color and is commonly used as a dye. This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups.
Vorbereitungsmethoden
The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with aniline derivatives. One common method includes the following steps:
Nitration: 9,10-Anthraquinone is nitrated to form 1-nitro-9,10-anthraquinone.
Reduction: The nitro group is reduced to an amino group, resulting in 1-amino-9,10-anthraquinone.
Amination: The amino group is further reacted with 4-methylaniline under acidic conditions to yield 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other dyes and pigments.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the production of inks, coatings, and plastics due to its stability and vibrant color.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the cellular context and the presence of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- include:
9,10-Anthracenedione, 1-amino-4-hydroxy-: This compound has a hydroxyl group instead of an amino group, which affects its chemical properties and applications.
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has two amino groups, making it more reactive and suitable for different applications.
9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-:
The uniqueness of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various fields.
Eigenschaften
CAS-Nummer |
39774-73-7 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-amino-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI-Schlüssel |
XATMSWLFSJLJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
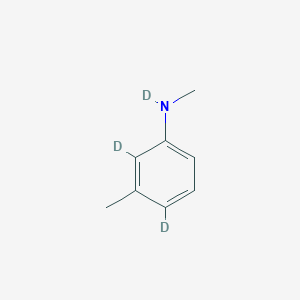
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
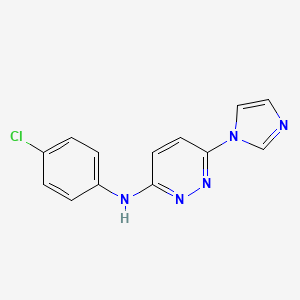
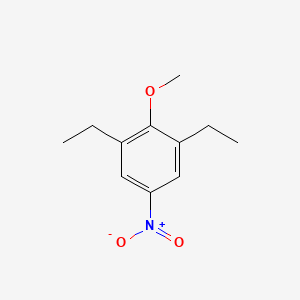

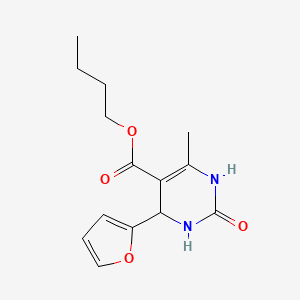
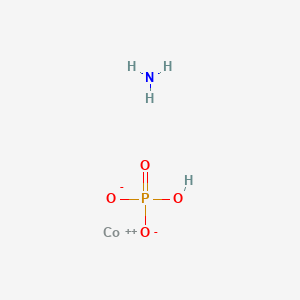
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
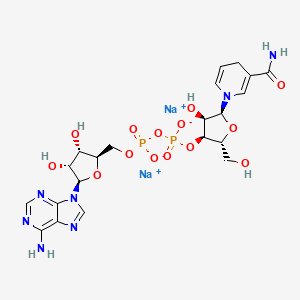
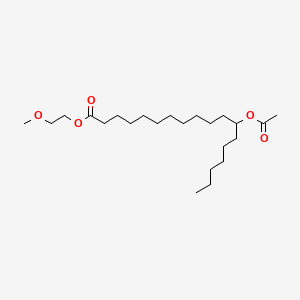
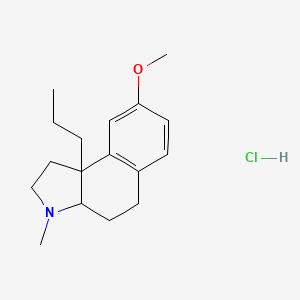
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
